Cas no 51705-19-2 (16-phenoxy tetranor prostaglandin f2alpha)

51705-19-2 structure
Nom du produit:16-phenoxy tetranor prostaglandin f2alpha
16-phenoxy tetranor prostaglandin f2alpha Propriétés chimiques et physiques
Nom et identifiant
-
- 16-phenoxy tetranor prostaglandin f2alpha
- 16-phenoxy tetranor Prostaglandin F2α
- 7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-4-phenoxybut-1-enyl]cyclopentyl]hept-5-enoic acid
- 9.alpha.,11.alpha.,15R-Trihydroxy-16-phenoxy-17,18,19,20-tetranor-prosta-5Z,13E-dien-1-oic acid
- BDBM50106547
- FAPQZCFUFGJPFI-UEAHRUCRSA-N
- AKOS040756163
- (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4-phenoxybut-1-enyl]cyclopentyl]hept-5-enoic acid
- 51705-19-2
- 16-phenoxy tetranor Prostaglandin F2.alpha.
- SR-01000946502
- (+)-16-Phenoxy-17,18,19,20-tetranorprostaglandin F2alpha
- 7-[3,5-Dihydroxy-2-(3-hydroxy-4-phenoxy-but-1-enyl)-cyclopentyl]-hept-5-enoic acid
- Q27896410
- 16-Phenoxy-Omega-Tetranor PGF-2alpha
- (+)-16-PHENOXY-17,18,19,20-TETRANORPROSTAGLANDIN F2.ALPHA.
- PD021292
- SCHEMBL3368364
- 16-Phenoxy-17,18,19,20-tetranorprostaglandin F2alpha
- SR-01000946502-1
- UNII-5I3HIL901K
- PGF2Alpha,16-Phenoxy
- 16-phenoxy tetranor Prostaglandin F2??
- 5I3HIL901K
- 5-Heptenoic acid, 7-((1R,2R,3R,5S)-3,5-dihydroxy-2-((1E,3R)-3-hydroxy-4-phenoxy-1-buten-1-yl)cyclopentyl)-, (5Z)-
- 16-PHENOXY-17,18,19,20-TETRANORPROSTAGLANDIN F2.ALPHA.
- HMS3648H04
- 16-PHENOXYTETRANORPROSTAGLANDINF2ALPHA
- CHEMBL334398
- CS-0179301
- HY-139063
- A
- 16-Phenoxy tetranor prostaglandin F2
-
- Piscine à noyau: InChI=1S/C22H30O6/c23-16(15-28-17-8-4-3-5-9-17)12-13-19-18(20(24)14-21(19)25)10-6-1-2-7-11-22(26)27/h1,3-6,8-9,12-13,16,18-21,23-25H,2,7,10-11,14-15H2,(H,26,27)/b6-1-,13-12+/t16-,18-,19-,20+,21-/m1/s1
- La clé Inchi: FAPQZCFUFGJPFI-UEAHRUCRSA-N
- Sourire: C1C(C(C(C1O)C=CC(COC2=CC=CC=C2)O)CC=CCCCC(=O)O)O
Propriétés calculées
- Qualité précise: 390.20400
- Masse isotopique unique: 390.20423867g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 4
- Nombre de récepteurs de liaison hydrogène: 6
- Comptage des atomes lourds: 28
- Nombre de liaisons rotatives: 11
- Complexité: 511
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 5
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 2
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 107Ų
- Le xlogp3: 2.1
Propriétés expérimentales
- Le PSA: 107.22000
- Le LogP: 2.54160
16-phenoxy tetranor prostaglandin f2alpha PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-205571-1mg |
16-phenoxy tetranor Prostaglandin F2α, |
51705-19-2 | 1mg |
¥451.00 | 2023-09-05 | ||
A2B Chem LLC | AG19627-5mg |
16-PHENOXY TETRANOR PROSTAGLANDIN F2ALPHA |
51705-19-2 | ≥98% | 5mg |
$252.00 | 2024-04-19 | |
SHENG KE LU SI SHENG WU JI SHU | sc-205571-1 mg |
16-phenoxy tetranor Prostaglandin F2α, |
51705-19-2 | 1mg |
¥451.00 | 2023-07-11 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci68134-5mg |
16-phenoxy tetranor Prostaglandin F2α |
51705-19-2 | 98% | 5mg |
¥3129.00 | 2022-04-26 | |
SHENG KE LU SI SHENG WU JI SHU | sc-205571A-5 mg |
16-phenoxy tetranor Prostaglandin F2α, |
51705-19-2 | 5mg |
¥3,460.00 | 2023-07-11 | ||
1PlusChem | 1P00DAQ3-1mg |
16-PHENOXY TETRANOR PROSTAGLANDIN F2ALPHA |
51705-19-2 | ≥98% | 1mg |
$108.00 | 2025-02-26 | |
1PlusChem | 1P00DAQ3-10mg |
16-PHENOXY TETRANOR PROSTAGLANDIN F2ALPHA |
51705-19-2 | ≥98% | 10mg |
$606.00 | 2025-02-26 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci68134-1mg |
16-phenoxy tetranor Prostaglandin F2α |
51705-19-2 | 98% | 1mg |
¥771.00 | 2022-04-26 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci68134-10mg |
16-phenoxy tetranor Prostaglandin F2α |
51705-19-2 | 98% | 10mg |
¥5552.00 | 2022-04-26 | |
SHENG KE LU SI SHENG WU JI SHU | sc-205571A-5mg |
16-phenoxy tetranor Prostaglandin F2α, |
51705-19-2 | 5mg |
¥3460.00 | 2023-09-05 |
16-phenoxy tetranor prostaglandin f2alpha Littérature connexe
-
Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
-
Xianquan Zhuang Environ. Sci.: Water Res. Technol., 2021,7, 789-796
-
Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
-
Mei Zhou RSC Adv., 2016,6, 113322-113326
-
Conrad Fischer,Tobias Gruber,Wilhelm Seichter,Edwin Weber Org. Biomol. Chem., 2011,9, 4347-4352
51705-19-2 (16-phenoxy tetranor prostaglandin f2alpha) Produits connexes
- 1511695-43-4(1-(3-methoxyphenyl)-2,2-dimethylcyclopropylmethanamine)
- 1307500-43-1((S)-2-Amino-N-(4-chloro-benzyl)-N-cyclopropyl-3-methyl-butyramide)
- 1094450-22-2(1-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopropan-1-amine)
- 1227516-39-3(Methyl 2-fluoro-5-methylisonicotinate)
- 1251688-32-0(1-4-(2-chlorophenyl)piperazin-1-yl-2-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-ylethan-1-one)
- 52414-72-9(Ethyl 2-(benzylsulfanyl)propanoate)
- 877789-75-8(Acetamide, 2-[3-(4-bromophenyl)-5-ethyl-4-oxo-2-thiazolidinylidene]-2-cyano-N-(2-furanylmethyl)-)
- 1823927-24-7(2-(2-Bicyclo[2.2.2]octanyl)ethanol)
- 2171518-65-1(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanoylmorpholine-3-carboxylic acid)
- 950306-63-5(1-(2-chloro-6-fluorophenyl)methyl-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one)
Fournisseurs recommandés
Hubei Henglvyuan Technology Co., Ltd
Membre gold
Fournisseur de Chine
Lot
Enjia Trading Co., Ltd
Membre gold
Fournisseur de Chine
Lot

Hubei Tianan Hongtai Biotechnology Co.,Ltd
Membre gold
Fournisseur de Chine
Lot

PRIBOLAB PTE.LTD
Membre gold
Fournisseur de Chine
Réactif

Xiamen PinR Bio-tech Co., Ltd.
Membre gold
Fournisseur de Chine
Lot
